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  • Product: tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate
  • CAS: 1803600-79-4

Core Science & Biosynthesis

Foundational

Physical and chemical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in their synthetic endeavors. This document delves into the compound's structural features, reactivity, and provides field-proven insights into its synthesis and characterization.

Introduction

tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is a bifunctional molecule incorporating a lipophilic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic 3-methoxyazetidine moiety. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in drug discovery, often imparting desirable pharmacokinetic properties such as improved solubility and metabolic stability. The Boc-protected aminoethyl side chain allows for selective deprotection and further functionalization, providing a key handle for molecular elaboration.

This guide will elucidate the core characteristics of this compound, offering a practical framework for its application in research and development.

Physicochemical Properties

Precise experimental data for the physical properties of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is not extensively available in the public domain. However, based on its structure and data for analogous compounds, the following properties can be predicted. The hydrochloride salt is the commercially available form.

PropertyValue (for Hydrochloride Salt)Remarks and Citations
CAS Number 2940955-58-6[1][2]
Molecular Formula C₁₁H₂₃ClN₂O₃[1][2]
Molecular Weight 266.76 g/mol [1][2]
Appearance Predicted to be a white to off-white solid.Based on typical appearance of similar compounds.
Melting Point Not available.Likely a crystalline solid with a defined melting point.
Boiling Point Not available.Decomposition may occur at high temperatures.
Solubility Predicted to be soluble in water, methanol, and other polar organic solvents.The hydrochloride salt form enhances aqueous solubility.
Topological Polar Surface Area (TPSA) 59.59 ŲA computed value, suggesting moderate cell permeability.[2]
logP 1.3114A computed value, indicating a balance of lipophilicity and hydrophilicity.[2]

Chemical Properties and Reactivity

The chemical behavior of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is primarily dictated by the interplay of the N-Boc group and the azetidine ring.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its robustness under many reaction conditions and its facile removal under acidic conditions.

  • Stability : The N-Boc group is stable to a wide range of nucleophiles and basic conditions.[3] This orthogonality allows for selective manipulation of other functional groups within the molecule without affecting the protected amine. It is also generally stable to mild heating.[4]

  • Reactivity (Deprotection) : The key reactivity of the N-Boc group is its lability under acidic conditions.[3][5] Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the Boc group to reveal the primary amine. The mechanism involves the formation of a stable tert-butyl cation.

Boc Deprotection Pathway Boc_Protected_Amine R-NH-Boc Protonation Protonation (H⁺) Boc_Protected_Amine->Protonation Acid Carbamic_Acid_Intermediate [R-NH-C(O)O-tBuH]⁺ Protonation->Carbamic_Acid_Intermediate Loss_of_tBu Loss of tert-butyl cation Carbamic_Acid_Intermediate->Loss_of_tBu Carbamic_Acid R-NH-COOH Loss_of_tBu->Carbamic_Acid Isobutylene Isobutylene Loss_of_tBu->Isobutylene Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Primary_Amine R-NH₃⁺ Decarboxylation->Primary_Amine CO2 CO₂ Decarboxylation->CO2

Boc group deprotection mechanism under acidic conditions.
The Azetidine Ring

The 3-methoxyazetidine moiety is a key structural feature. The tertiary amine within the azetidine ring is nucleophilic and can participate in various reactions such as alkylation, acylation, and reductive amination, assuming it is not protonated under the reaction conditions. The methoxy group at the 3-position is generally stable but could be susceptible to cleavage under harsh acidic conditions.

Synthesis and Manufacturing

A plausible and efficient synthesis of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate would involve a two-step process starting from commercially available 3-methoxyazetidine. This approach leverages a well-established method for the N-alkylation of amines.

Synthetic Workflow

Synthetic_Workflow Start 3-Methoxyazetidine Step1 N-Alkylation with tert-butyl (2-bromoethyl)carbamate Start->Step1 Intermediate tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate Step1->Intermediate Step2 Salt Formation (Optional, with HCl) Intermediate->Step2 Final_Product tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate hydrochloride Step2->Final_Product

Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate

This step involves the nucleophilic substitution of the bromide from tert-butyl (2-bromoethyl)carbamate by the secondary amine of 3-methoxyazetidine.

  • Causality behind Experimental Choices :

    • Base : A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting azetidine, which would render it non-nucleophilic.

    • Solvent : A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction.

    • Temperature : The reaction is typically performed at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

  • Protocol :

    • To a solution of 3-methoxyazetidine (1.0 eq) in acetonitrile, add triethylamine (1.5 eq).

    • To this stirring solution, add a solution of tert-butyl (2-bromoethyl)carbamate (1.05 eq) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate.

Step 2: Formation of the Hydrochloride Salt

For improved handling and solubility, the free base is often converted to its hydrochloride salt.

  • Protocol :

    • Dissolve the purified free base in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

    • A sharp singlet at approximately 1.45 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.[6]

    • Multiplets for the protons of the azetidine ring, typically in the range of 3.0-4.5 ppm.[7][8][9]

    • A singlet for the methoxy group protons around 3.3 ppm.

    • Multiplets for the two methylene groups of the ethyl chain.

    • A broad singlet for the carbamate N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR : The carbon NMR spectrum will show distinct signals for each carbon atom. Key expected signals include:

    • The quaternary carbon of the tert-butyl group around 80 ppm.

    • The carbonyl carbon of the carbamate at approximately 156 ppm.

    • Carbons of the azetidine ring and the ethyl chain in the aliphatic region.

    • The methoxy carbon around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹.

  • An N-H stretching vibration for the carbamate at approximately 3300-3400 cm⁻¹.

  • C-H stretching vibrations for the aliphatic and tert-butyl groups in the region of 2850-3000 cm⁻¹.

  • C-O stretching for the ether and carbamate groups between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Drug Development

tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility lies in the ability to selectively deprotect the primary amine and further elaborate the structure.

  • Introduction of a Substituted Azetidine Moiety : This compound serves as a convenient reagent to introduce the 3-methoxyazetidin-1-ylethyl group into a target molecule. This can be achieved by deprotecting the Boc group and reacting the resulting primary amine with an appropriate electrophile.

  • Scaffold for Library Synthesis : Due to its bifunctional nature, it is an ideal starting material for the creation of chemical libraries for high-throughput screening. The azetidine nitrogen and the deprotected primary amine can be functionalized in a combinatorial fashion.

  • Development of Novel Therapeutics : The 3-substituted azetidine motif is present in a number of clinical candidates and approved drugs. The use of this intermediate can facilitate the synthesis of novel analogs of existing drugs or the development of entirely new chemical entities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate and its hydrochloride salt.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is a strategically designed synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties, particularly the orthogonal nature of the N-Boc protecting group and the reactive azetidine nitrogen, allow for its versatile application in the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key analytical characterization data to enable its effective use in the laboratory.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (URL: [Link])

Sources

Exploratory

Comprehensive Physicochemical Profiling of tert-Butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In modern drug discovery, the incorporation of strained, four-membered nitrogenous heterocycles—specifically azetidines—has emerged as a highly effective strategy for optimizing pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of strained, four-membered nitrogenous heterocycles—specifically azetidines—has emerged as a highly effective strategy for optimizing pharmacokinetic profiles[1]. Serving as conformationally rigid bioisosteres for piperidines and morpholines, azetidines offer reduced molecular weight and lower lipophilicity, thereby enhancing target affinity while minimizing off-target toxicity[1].

Among these advanced building blocks, tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate (CAS: 1803600-79-4) is a highly versatile intermediate[2]. Featuring a Boc-protected primary amine, an ethyl spacer, and a methoxy-substituted azetidine ring, it is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative guide on the exact mass characterization of this compound, detailing the causality behind the analytical workflows required to validate its structural integrity.

Part 1: Structural and Compositional Analysis

Before initiating any mass spectrometry workflow, it is critical to establish the baseline physicochemical parameters of the target molecule. The compound consists of three distinct functional domains: a tert-butyl carbamate (Boc) protecting group, an ethyl linker, and a 3-methoxyazetidine moiety.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for analytical calibration[2].

PropertyValue
Chemical Name tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate
CAS Registry Number 1803600-79-4
Chemical Formula C₁₁H₂₂N₂O₃
Average Molecular Weight 230.31 g/mol
Monoisotopic Exact Mass 230.1630 Da
Protonated Precursor Ion [M+H]⁺ 231.1703 m/z
Diagnostic Fragment Ion [M-Boc+H]⁺ 131.1179 m/z

Part 2: Theoretical Mass Calculations: The "Why" and "How"

A common failure point in early-stage drug development is the conflation of Average Molecular Weight with Monoisotopic Exact Mass .

  • Average Molecular Weight (230.31 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of each element. This value is strictly used for stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass (230.1630 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da). High-Resolution Mass Spectrometry (HRMS) detects this exact mass, making it the critical value for structural verification.

The Exact Mass Calculation (C₁₁H₂₂N₂O₃):

  • Carbon (C): 11 atoms × 12.000000 Da = 132.000000 Da

  • Hydrogen (H): 22 atoms × 1.007825 Da = 22.172150 Da

  • Nitrogen (N): 2 atoms × 14.003074 Da = 28.006148 Da

  • Oxygen (O): 3 atoms × 15.994915 Da = 47.984745 Da

  • Total Exact Mass: 230.163043 Da

To calculate the expected m/z in positive ion mode, we add the exact mass of a proton (1.007276 Da), yielding a target [M+H]⁺ of 231.1703 Da .

Part 3: Analytical Methodologies for Mass Verification (Self-Validating Protocols)

To ensure scientific integrity, the analytical characterization of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate must rely on a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. The following step-by-step methodology explains not just what to do, but the causality behind each parameter[3].

Step 1: Sample Preparation
  • Action: Dissolve the compound in LC-MS grade Methanol:Water (50:50 v/v) to a final concentration of 1 µg/mL, supplemented with 0.1% Formic Acid (FA).

  • Causality: The basic tertiary amine of the azetidine ring requires a proton donor (FA) to ensure complete ionization in the solution phase prior to aerosolization. Methanol provides optimal desolvation efficiency in the ESI source compared to purely aqueous solvents.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) using a gradient of Water/0.1% FA and Acetonitrile/0.1% FA.

  • Causality: The Boc group imparts significant lipophilicity to the otherwise polar azetidine-ethylamine scaffold. Reverse-phase chromatography effectively retains the intact molecule, separating it from early-eluting polar impurities and suppressing ion competition in the source.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the ESI source in positive ion mode with an optimized, gentle capillary voltage (e.g., 3.0 kV) and low fragmentor voltage.

  • Causality: Boc-protected amines are notoriously thermolabile and prone to in-source fragmentation[4]. High fragmentor voltages induce the premature loss of the tert-butyl cation or the neutral loss of isobutylene and carbon dioxide. Soft ionization preserves the intact [M+H]⁺ precursor ion.

Step 4: High-Resolution Mass Analysis (TOF)
  • Action: Acquire data using a Time-of-Flight (TOF) mass analyzer, calibrating for a mass accuracy of <5 ppm.

  • Causality: Average molecular weight is insufficient for structural confirmation. HRMS resolves the exact monoisotopic mass, differentiating the target from isobaric contaminants.

Step 5: Self-Validation via In-Source Fragmentation
  • Action: Intentionally increase the collision energy in a secondary MS/MS scan to monitor the transition from m/z 231.1703 to m/z 131.1179.

  • Causality: A self-validating protocol must confirm structural connectivity, not just elemental composition. The specific neutral loss of 100.0524 Da (isobutylene + CO₂) is the definitive diagnostic signature of a tert-butyl carbamate group[5].

Part 4: Mechanistic Workflow Diagram

The following diagram maps the logical progression of the self-validating LC-HRMS workflow described above.

LCHRMS_Workflow Sample 1. Sample Preparation 1 mg/mL in MeOH:H2O + 0.1% Formic Acid LC 2. UHPLC Separation C18 Reverse-Phase Column Gradient Elution Sample->LC 2 µL Injection ESI 3. ESI+ Ionization Protonation of Azetidine Soft Ionization Mode LC->ESI Eluent Transfer TOF 4. TOF Mass Analysis High-Resolution Detection Mass Accuracy < 5 ppm ESI->TOF Ion Acceleration Data 5. Data Validation Parent Ion: m/z 231.1703 Fragment Ion: m/z 131.1179 TOF->Data Signal Processing

Figure 1: Self-validating LC-ESI-TOF HRMS workflow for Boc-protected amine characterization.

Part 5: Applications in Drug Discovery

Once the exact mass and structural integrity of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate are verified, the compound is typically subjected to Boc deprotection (using Trifluoroacetic acid or HCl in dioxane). This yields a highly reactive primary amine, N-[2-(3-methoxyazetidin-1-yl)ethyl]amine.

In medicinal chemistry, this deprotected intermediate is utilized in amide coupling reactions or reductive aminations to append the rigid, low-lipophilicity azetidine scaffold onto larger pharmacophores. This modification is proven to increase the aqueous solubility of the parent drug and restrict the conformational entropy of the molecule during target binding, ultimately leading to higher binding affinity and improved metabolic stability[1].

References

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue January 2025". Namiki-s. Available at:[Link]

  • Kondratov, I. S., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Morken, J. P., et al. "Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates". Boston College / AWS. Available at: [Link]

  • NIH Public Access. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines". National Institutes of Health (PMC). Available at: [Link]

  • Monash University Research Profile. "Kinetics of EtOx polymerization initiated by protected amine initiators". Monash University. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Boc Deprotection of tert-Butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Substrate Profiling

As a Senior Application Scientist, I frequently encounter substrates where the choice of protecting group strategy dictates the downstream handling and success of the synthetic sequence. The compound tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate (Chemical Formula: C₁₁H₂₂N₂O₃) is a prime example of a deceptively simple motif that requires careful mechanistic consideration.

This molecule features a rigid, strained four-membered azetidine ring substituted with a methoxy group, tethered to a Boc-protected primary amine. The presence of two basic nitrogen centers—the secondary-like nitrogen embedded within the azetidine ring and the primary amine—means that during deprotection, the system will rapidly form a bis-cationic species. Understanding the basicity and steric strain of this substrate is critical for selecting a deprotection strategy that ensures high purity without compromising the structural integrity of the heterocycle.

Mechanistic Causality of Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process. The mechanism proceeds via the initial protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and weakens the C-O bond. This leads to fragmentation, releasing a tert-butyl cation (t-Bu⁺) and a transient carbamic acid intermediate[1].

The carbamic acid rapidly undergoes decarboxylation to release carbon dioxide (CO₂) gas, yielding the free amine (which is immediately protonated in the acidic medium). Concurrently, the t-Bu⁺ cation either loses a proton to form isobutylene gas or is trapped by nucleophilic species/scavengers present in the reaction mixture[1].

Mechanism A Boc-Protected Amine (Substrate) B Protonation of Carbamate Carbonyl A->B C Fragmentation (Release of t-Butyl Cation) B->C D Carbamic Acid Intermediate C->D G Isobutylene Gas or Trapped Adduct C->G t-Bu+ fate E Decarboxylation (Release of CO2) D->E F Deprotected Amine (Target Product) E->F

Acid-catalyzed mechanistic pathway of Boc group cleavage and byproduct formation.

Reagent Selection: HCl in Dioxane vs. TFA

While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the most ubiquitous method for Boc deprotection, it is fundamentally suboptimal for diamine substrates like our target. Deprotecting a diamine with TFA typically yields a bis-trifluoroacetate salt, which is notoriously hygroscopic and often presents as an intractable, sticky oil[2].

Conversely, utilizing anhydrous Hydrogen Chloride (HCl) in 1,4-dioxane yields the bis-hydrochloride salt. This salt form is highly crystalline, non-hygroscopic, and can be easily isolated via direct precipitation, completely bypassing the need for tedious aqueous workups or chromatographic purification[2]. Furthermore, despite the inherent ring strain of azetidines, they have been proven to be remarkably stable to 4.0 M HCl in dioxane at room temperature, proceeding smoothly without undesired ring-opening side reactions[3].

Table 1: Quantitative & Qualitative Comparison for Azetidine Diamine Deprotection

Parameter4.0 M HCl in 1,4-Dioxane (Preferred)50% TFA in DCM (Alternative)
Acid Equivalents Req. 5.0 – 10.0 eq20.0+ eq (Solvent quantities)
Typical Reaction Time 30 – 60 minutes1 – 2 hours
Product Salt Form Bis-hydrochloride (Crystalline solid)Bis-trifluoroacetate (Hygroscopic oil)
Azetidine Ring Stability Excellent at RT (0% ring opening)[3]Good (Trace impurities upon concentration)
Typical Yield > 95% (Quantitative)85 – 90% (Losses during co-evaporation)
Workup Complexity Low (Direct precipitation with ether)High (Requires repeated co-evaporation)
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the physical phenomena observed during the reaction (gas evolution, precipitation) serve as real-time indicators of reaction progress and success.

Materials Required:
  • tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate (1.0 mmol, ~230 mg)

  • 4.0 M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol, 10.0 eq)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Anhydrous Diethyl Ether (15.0 mL)

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 mmol) in 2.0 mL of anhydrous DCM.

  • Thermal Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: The initial protonation of the two basic nitrogen centers is highly exothermic. Cooling prevents localized heating that could trigger azetidine ring-opening by chloride nucleophiles.

  • Acid Addition: Dropwise add 2.5 mL of 4.0 M HCl in dioxane. Causality: A large excess (10 eq) is utilized because the first 2 equivalents are immediately sequestered to protonate the azetidine nitrogen and the nascent primary amine, leaving the remaining acid to drive the catalytic cleavage of the Boc group.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 60 minutes.

    • Self-Validation Check 1: Effervescence (bubbling) will be observed as CO₂ and isobutylene gases evolve. The cessation of gas evolution is a strong physical indicator that the fragmentation is complete. Ensure the flask is vented to a bubbler.

  • Precipitation: Once complete consumption of the starting material is analytically confirmed, add 10.0 mL of cold, anhydrous diethyl ether to the reaction mixture under vigorous stirring.

    • Self-Validation Check 2: The highly polar diamine bis-hydrochloride salt is completely insoluble in ether. Its formation is physically validated by the immediate precipitation of a dense white solid, while organic impurities and residual dioxane remain solubilized.

  • Isolation: Filter the resulting suspension through a medium-porosity sintered glass funnel. Wash the filter cake with an additional 5.0 mL of cold diethyl ether to remove trace reaction solvents.

  • Drying: Dry the isolated white solid under high vacuum (< 1 mbar) for 4–6 hours to yield pure 2-(3-methoxyazetidin-1-yl)ethan-1-amine bis-hydrochloride.

Workflow A 1. Substrate Preparation Dissolve in DCM B 2. Acid Addition Add 4M HCl in Dioxane at 0°C A->B C 3. Reaction Stir at RT (60 min) B->C D 4. Precipitation Add Anhydrous Diethyl Ether C->D E 5. Isolation Filtration & Vacuum Drying D->E F Final Product Bis-HCl Salt (Solid) E->F

Step-by-step workflow for the Boc deprotection and isolation of the bis-HCl salt.

Analytical Validation Parameters

To definitively confirm the success of the protocol, LC-MS analysis should be employed.

  • Starting Material: The Boc-protected substrate will exhibit an [M+H]⁺ peak at m/z 231.1 .

  • Target Product: The deprotected free base, 2-(3-methoxyazetidin-1-yl)ethan-1-amine, will exhibit an [M+H]⁺ peak at m/z 131.1 .

  • Note: Because the product is highly polar, it will elute very early (near the solvent front) on standard Reverse-Phase C18 columns. Using a HILIC column or an ion-pairing reagent in the mobile phase is recommended for accurate retention and peak shape.

References
  • Title : Acids - Reagent Guides. Source : ACS GCI Pharmaceutical Roundtable. URL :[Link]

  • Title : Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Source : Journal of the American Chemical Society (JACS), 2017. URL :[Link]

Sources

Application

Application Note: Utilizing tert-Butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate as a Rigidifying PROTAC Linker

Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the E3 ligase ligand to the protein of interest (POI) ligand. However, these flexible linkers often incur a high entropic penalty during ternary complex formation and are susceptible to oxidative metabolism[1].

To overcome these limitations, the field has aggressively shifted toward rigidified linkers incorporating saturated heterocycles[2]. tert-Butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate represents a next-generation linker building block. By integrating a 3-methoxyazetidine motif, this linker restricts conformational flexibility, provides a basic protonation site for enhanced solubility, and finely tunes the physicochemical profile of the resulting degrader to optimize both cell permeability and target degradation efficacy[3].

Mechanistic Rationale: The Shift to Rigid Linkers

The transition from flexible PEG/alkyl linkers to rigidified azetidine-based linkers is driven by three core thermodynamic and pharmacokinetic principles:

  • Reduction of Entropic Penalty : Flexible linkers must freeze out numerous rotatable bonds to adopt the bioactive conformation required for the POI-PROTAC-E3 ternary complex. The azetidine ring pre-organizes the linker geometry, significantly lowering the energetic barrier to complex formation and often resulting in sub-nanomolar degradation concentrations (DC50)[4].

  • Metabolic Stability : Linear alkyl chains are highly vulnerable to CYP450-mediated oxidative metabolism. Saturated heterocycles like azetidine demonstrate superior metabolic stability, prolonging the half-life of the PROTAC in vivo[5].

  • Physicochemical Tuning (DMPK) : PROTACs frequently violate Lipinski's Rule of Five. The tertiary amine within the azetidine ring acts as a basic center that can be protonated at physiological pH, drastically improving aqueous solubility. Furthermore, the methoxy group acts as a hydrogen bond acceptor without introducing a hydrogen bond donor, lowering lipophilicity (LogP) while preventing the molecule from becoming a substrate for efflux pumps[6].

G POI Protein of Interest (POI) TC Ternary Complex (POI - PROTAC - E3) POI->TC E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->TC PROTAC PROTAC Molecule (Rigid Azetidine Linker) PROTAC->TC Reduces Entropic Penalty Ub Polyubiquitination TC->Ub Degradation Proteasomal Degradation Ub->Degradation

Figure 1: PROTAC-mediated ternary complex formation highlighting the entropic advantage of rigid linkers.

Quantitative Data Summaries

The following tables summarize the comparative advantages of utilizing rigidified azetidine/piperazine motifs over traditional flexible linkers based on established literature metrics.

Table 1: Physicochemical Properties of Linker Motifs
Linker Motif TypeConformational EntropyAqueous SolubilityMetabolic StabilityLipophilicity (LogP Contribution)
Alkyl Chain High (Highly flexible)PoorLow (Prone to oxidation)High
PEG Chain High (Highly flexible)ExcellentModerateLow
3-Methoxyazetidine Low (Rigidified) Excellent (Basic N) High (Sterically hindered) Moderate (Tuned by -OMe)
Table 2: Impact of Linker Rigidity on PROTAC Performance
PROTAC Linker ArchitectureAverage DC50 (nM)Dmax (%)In Vivo Clearance
Flexible (PEG/Alkyl only)10 - 5080 - 90%High
Rigidified (Azetidine/Piperazine)0.5 - 5.0 > 95% Low to Moderate

(Note: Data represents generalized trends derived from comparative PROTAC optimization studies[1][2])

Experimental Protocols: Synthesis & Conjugation

To ensure a high-yielding integration of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate into a PROTAC scaffold, the following self-validating protocols must be strictly adhered to.

Protocol 1: Boc Deprotection and Free-Basing

Objective: Remove the tert-butyl carbamate (Boc) protecting group to expose the primary amine for amide conjugation.

Causality & Rationale: Trifluoroacetic acid (TFA) is utilized for the acid-catalyzed cleavage of the Boc group. Because the linker contains a basic tertiary amine (the azetidine nitrogen), the resulting product will precipitate as a bis-TFA salt. It is critical to azeotropically remove all excess volatile TFA using toluene; failure to do so will result in the residual acid consuming the basic reagents in the subsequent coupling step, stalling the reaction.

Step-by-Step Methodology:

  • Dissolve tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Remove the ice bath and stir the reaction at room temperature for 1–2 hours.

  • Self-Validation (IPC): Spot the reaction on a TLC plate and perform a Ninhydrin (Kaiser) test. A deep blue/purple color confirms the successful generation of the primary amine.

  • Concentrate the mixture under reduced pressure.

  • Add toluene (3x volume) and co-evaporate under reduced pressure to azeotropically remove residual TFA. Repeat this step three times to yield the bis-TFA salt of the amine as a viscous oil or solid.

Protocol 2: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate the deprotected 2-(3-methoxyazetidin-1-yl)ethan-1-amine to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN derivative).

Causality & Rationale: HATU is selected as the coupling reagent due to its high efficiency in forming amides with sterically hindered or complex substrates while suppressing epimerization. Because the linker enters the reaction as a bis-TFA salt, an excess of N,N-Diisopropylethylamine (DIPEA) (typically 4–5 equivalents) is strictly required. This ensures the complete neutralization of the TFA salts, free-basing the primary amine so it acts as a potent nucleophile against the HATU-activated ester.

Step-by-Step Methodology:

  • In a flame-dried flask, dissolve the carboxylic acid-bearing E3 ligand (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the bis-TFA amine salt from Protocol 1 (1.1 eq) in a minimal amount of DMF and add DIPEA (3.0 eq) to free-base the amine.

  • Transfer the amine solution dropwise into the activated ester mixture.

  • Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the mass of the activated ester disappears and the expected [M+H]+ mass of the conjugated product becomes the dominant peak. Troubleshooting: If unreacted amine persists, verify that the pH of the reaction mixture is > 8 (using wet pH paper on an aliquot); add additional DIPEA if necessary.

  • Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate for downstream Prep-HPLC purification.

Workflow Step1 Step 1: Boc Deprotection Reagents: TFA/DCM (1:1) Time: 1-2 h at RT Step2 Step 2: Solvent Evaporation Co-evaporate with Toluene Yield: Primary Amine TFA Salt Step1->Step2 Step3 Step 3: Amide Coupling Reagents: HATU, DIPEA, DMF Ligand: E3 or POI Carboxylic Acid Step2->Step3 Step4 Step 4: Purification Method: Prep-HPLC (C18) Yield: Conjugated Intermediate Step3->Step4

Figure 2: Chemical synthesis workflow for incorporating the azetidine linker into a PROTAC scaffold.

References

  • Current strategies for the design of PROTAC linkers: a critical review Exploration of Targeted Anti-tumor Therapy[Link][2]

  • Classification of most common linkers used in PROTAC design ResearchGate[Link][3]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability ACS Publications[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for tert-Butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate—a highly versatile diamine building block used in drug development—often presents yield challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate—a highly versatile diamine building block used in drug development—often presents yield challenges. These issues typically stem from the volatility of azetidine free bases, the competing elimination of electrophiles, and the instability of aldehyde precursors.

This guide provides authoritative, causality-driven solutions and self-validating protocols to help you optimize your synthesis.

Section 1: Route Selection & Mechanistic Causality

The synthesis of this target molecule generally relies on one of two pathways. Understanding the underlying physical organic chemistry is critical for troubleshooting:

  • Direct Alkylation (SN2 Pathway): Reacting 3-methoxyazetidine with N-Boc-2-bromoethylamine. The 3-methoxy group exerts an electron-withdrawing inductive effect (-I effect), which slightly decreases the pKa and nucleophilicity of the azetidine nitrogen. To drive the SN2 reaction, heating is often required. However, elevated temperatures in the presence of hard bases (like K2CO3) trigger a competing E2 elimination of the bromide, yielding N-Boc-vinylamine instead of the desired product.

  • Reductive Amination (Imine Reduction Pathway): Reacting 3-methoxyazetidine with N-Boc-2-aminoacetaldehyde. This route avoids E2 elimination entirely. However, N-Boc-2-aminoacetaldehyde is highly reactive and prone to self-condensation or polymerization under basic conditions[1]. The critical success factor here is controlling the rate of imine formation versus the rate of hydride reduction[2].

Section 2: Troubleshooting FAQs

Q1: I am using the alkylation route with N-Boc-2-bromoethylamine and K2CO3 in MeCN, but my yields are stuck at 30-40%. The major byproduct is a low-molecular-weight alkene. How do I fix this? A: The byproduct is N-Boc-vinylamine, formed via E2 elimination. Potassium carbonate is a heterogeneous, relatively hard base that promotes elimination at elevated temperatures. Solution: Switch to a weaker, soluble, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use a more polar, aprotic solvent like DMF. Lower the temperature to 45 °C. Alternatively, replace the bromide with N-Boc-2-aminoethyl methanesulfonate (mesylate), which is a superior leaving group for SN2 reactions and less prone to E2 elimination.

Q2: When performing the reductive amination, I see a lot of unreacted 3-methoxyazetidine and N-Boc-2-aminoethanol in my LC-MS. What went wrong? A: You are experiencing premature reduction of the aldehyde. While sodium triacetoxyborohydride (STAB) is selective for imines, if the imine formation is slow, STAB will eventually reduce the unreacted aldehyde to the corresponding alcohol. Solution: Implement a two-stage protocol. Pre-stir the 3-methoxyazetidine and N-Boc-2-aminoacetaldehyde in 1,2-dichloroethane (DCE) with a mild acid catalyst (e.g., acetic acid) for 2 hours before adding the reducing agent[2].

Q3: I am starting from 3-methoxyazetidine hydrochloride. My yields are inconsistent batch-to-batch, and I suspect I am losing starting material. A: Inconsistent neutralization of the hydrochloride salt leads to variable amounts of the free base. 3-Methoxyazetidine free base is highly volatile and water-soluble, making isolation difficult and prone to mass loss[3]. Solution: Do not isolate the free base. Generate it in situ by adding 1.1 to 1.2 equivalents of DIPEA directly to the reaction mixture containing the hydrochloride salt and your chosen electrophile[3].

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

This protocol utilizes STAB in DCE, a standard and highly reliable method for complex reductive aminations[2].

  • Free Base Generation: In a dry, argon-flushed flask, suspend 3-methoxyazetidine hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add DIPEA (1.1 eq, 11 mmol).

    • Self-Validation: The cloudy suspension will transition to a clear solution within 10 minutes, confirming the liberation of the free base.

  • Imine Formation: Add N-Boc-2-aminoacetaldehyde (1.05 eq, 10.5 mmol)[1] followed by glacial acetic acid (0.1 eq, 1 mmol). Stir at 20–25 °C for 2 hours.

    • Self-Validation: Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Look for the disappearance of the aldehyde and the appearance of the iminium ion mass ([M+H]+ = 229.1 m/z). Do not proceed until conversion is >90%.

  • Reduction: Cool the flask to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the mild exotherm[2]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench slowly with saturated aqueous NaHCO3 (equal volume to DCE). Extract with dichloromethane (3 x 20 mL). Dry the combined organics over Na2SO4, filter, and concentrate.

    • Self-Validation: Final LC-MS of the crude oil should show the product mass ([M+H]+ = 231.2 m/z).

Protocol B: Optimized Direct Alkylation
  • Setup: Suspend 3-methoxyazetidine hydrochloride (1.0 eq, 10 mmol) in anhydrous DMF (0.3 M).

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol). Causality: 1.0 eq neutralizes the HCl salt[3]; the remaining 1.5 eq acts as the acid scavenger for the SN2 reaction.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.1 eq, 11 mmol).

  • Reaction: Heat the mixture to 45 °C for 16 hours.

    • Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The secondary amine starting material will stain intensely with Ninhydrin, while the tertiary amine product will not. Use Dragendorff's reagent or Iodine vapor to visualize the product spot.

Section 4: Quantitative Data Summary

ParameterDirect AlkylationReductive Amination
Typical Isolated Yield 40 - 60%70 - 85%
Primary Electrophile N-Boc-2-bromoethylamineN-Boc-2-aminoacetaldehyde
Major Byproduct N-Boc-vinylamine (via E2)N-Boc-2-aminoethanol (via over-reduction)
Optimal Temperature 45 °C20 - 25 °C (Room Temp)
Reaction Time 12 - 16 hours4 - 6 hours
Scalability Moderate (exothermic at scale)High (highly reproducible)

Section 5: Visualizations

Synthesis Pathways & Competing Side Reactions

Synthesis Start 3-Methoxyazetidine (HCl salt) Route1 Alkylation N-Boc-2-bromoethylamine Start->Route1 Base Route2 Reductive Amination N-Boc-2-aminoacetaldehyde Start->Route2 STAB, AcOH Product tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate Route1->Product SN2 Elim Side Product: N-Boc-vinylamine Route1->Elim E2 (Heat) Route2->Product Imine Reduction Red Side Product: N-Boc-2-aminoethanol Route2->Red Premature Reduction

Reaction pathways comparing SN2 alkylation vs. reductive amination and their respective failure modes.

Troubleshooting Decision Workflow

Troubleshooting Issue Yield < 40% Detected CheckRoute Identify Synthesis Route Issue->CheckRoute Alk Alkylation Pathway CheckRoute->Alk RedAm Reductive Amination Pathway CheckRoute->RedAm FixAlk 1. Switch to DIPEA 2. Change solvent to DMF 3. Lower Temp to 45°C Alk->FixAlk FixRedAm 1. Pre-form Imine (2h) 2. Add STAB slowly 3. Monitor via LC-MS RedAm->FixRedAm

Logical decision tree for resolving low-yield outcomes based on the chosen synthetic route.

References

  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine Source: ACS Publications URL
  • Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases Source: ACS Publications URL
  • US20240140915A1 - Pharmaceutical compositions comprising wrn helicase inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate

Welcome to the dedicated technical support guide for tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to effectively troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered with this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions in your experimental design.

Compound Overview and Intrinsic Solubility Profile

Tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is a molecule characterized by several key functional groups that dictate its solubility behavior:

  • Tertiary Amine (Azetidine Ring): The nitrogen atom within the azetidine ring is a weak base. This is the most critical feature for manipulating aqueous solubility.

  • Tert-butoxycarbonyl (Boc) Group: This is a large, hydrophobic protecting group that significantly limits water solubility.

  • Ether and Alkyl Moieties: The methoxy group and ethyl chain further contribute to the molecule's overall lipophilic character.

Given these features, the neutral form of the compound is expected to have low aqueous solubility. A predicted LogP (a measure of lipophilicity) for a similar structure is around 1.3, indicating a preference for a more organic environment over water[1]. However, the presence of the basic azetidine nitrogen allows for a pH-dependent "solubility switch," which is the primary strategy for dissolution.

Frequently Asked Questions (FAQs)

Q1: Why won't my tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate dissolve in neutral buffer (e.g., PBS pH 7.4)?

At neutral pH, the azetidine nitrogen is largely unprotonated and therefore uncharged. The molecule's solubility is dominated by its hydrophobic regions, primarily the Boc group, leading to poor dissolution in aqueous media.

Q2: What is the quickest method to try and solubilize this compound?

The most direct and effective method is pH adjustment. By lowering the pH of the aqueous medium, you can protonate the tertiary amine, forming a much more soluble ammonium salt.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

This is a common issue known as "precipitation upon dilution." While the compound is soluble in a high concentration of an organic co-solvent like DMSO, its solubility limit in the final, mostly aqueous solution is much lower. When the DMSO concentration drops significantly upon dilution, the compound crashes out of the solution. The strategies in this guide will help you prevent this.

Q4: Can I heat the solution to improve solubility?

While gentle warming can sometimes help, it is generally not recommended as a primary strategy without understanding the compound's thermal stability. It can also lead to supersaturated solutions that may precipitate upon cooling. Chemical modification of the solvent (e.g., pH, co-solvents) is a more reliable and controlled approach.

In-Depth Troubleshooting Guides

This section provides a logical workflow for systematically addressing solubility issues. Start with the first-line approach (pH adjustment) and proceed to other methods if necessary.

G cluster_0 A Start: Compound Insoluble in Aqueous Media B Is the compound the free base or a salt? A->B C First-Line Approach: pH Adjustment B->C Free Base K Dissolve in acidic buffer (pH < 6) B->K Salt Form D Is solubility now sufficient? C->D E Second-Line Approach: Co-Solvent System D->E No H END: Proceed with Experiment D->H Yes F Is solubility now sufficient? E->F G Advanced Approaches: Surfactants or Cyclodextrins F->G No F->H Yes G->H If successful I Free Base J Salt (e.g., HCl) K->D

Caption: Logical workflow for troubleshooting solubility issues.

Guide 1: First-Line Approach - pH Adjustment

Question: How do I use pH to dissolve the compound?

Answer: The underlying principle is to convert the weakly basic tertiary amine into its highly soluble cationic (protonated) form. Amines act as weak bases in water, establishing an equilibrium that can be shifted by altering the pH[2]. For typical aliphatic amines, the pKa of their conjugate acid is in the range of 10-11[3]. To ensure at least 99.9% of the compound is in the protonated, soluble form, the pH of the solution should be at least 3 units below the pKa. Therefore, maintaining a pH between 4 and 6 is a robust starting point.

Caption: pH-dependent equilibrium of the amine group.

Recommended Protocol: See Experimental Protocol 1 for detailed steps on preparing a stock solution using pH adjustment.

Causality: By protonating the amine, you introduce an ionic center. Water, being a highly polar solvent, can effectively solvate this charged species through ion-dipole interactions, dramatically increasing solubility compared to the neutral, more hydrophobic form[4][5].

Guide 2: Second-Line Approach - Co-Solvent Systems

Question: pH adjustment is not sufficient or not compatible with my experiment. What should I try next?

Answer: The use of co-solvents is a widely employed technique to solubilize nonpolar molecules in aqueous systems[6][7]. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds by lessening the energy penalty of creating a cavity for the solute.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Key Considerations:

  • Toxicity: Always consider the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent. DMSO and ethanol can be toxic at higher concentrations.[6]

  • Precipitation: As noted in the FAQs, be mindful of the final co-solvent concentration after dilution. A high concentration in the stock is often necessary, but the final concentration in the assay should be low enough to maintain solubility without introducing artifacts.

Recommended Protocol: See Experimental Protocol 2 for a systematic approach to using co-solvents.

Co-SolventTypical Starting % in Final SolutionMechanism of ActionNotes
DMSO 0.1% - 1%Reduces solvent polarity.[6]High solubilizing power but can be cytotoxic.
Ethanol 1% - 5%Reduces solvent polarity.[7]Generally better tolerated by biological systems than DMSO.
PEG 400 1% - 10%Reduces polarity; can also form complexes.[8]Low toxicity; often used in parenteral formulations.[9]
Guide 3: Advanced Approaches - Surfactants and Cyclodextrins

Question: My compound is still not soluble enough, or I need to avoid organic co-solvents entirely. What are my options?

Answer: For particularly challenging cases, surfactants and cyclodextrins offer sophisticated mechanisms for enhancing aqueous solubility.

A) Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble compounds like yours, while the hydrophilic shell allows the entire micelle-drug complex to remain dispersed in water.[9][12]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween 80), Poloxamers.[9][11] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[12]

  • Recommended Protocol: See Experimental Protocol 3 .

B) Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They feature a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[13][] They can form non-covalent "inclusion complexes" by encapsulating the hydrophobic part of a guest molecule (in this case, the Boc-protected portion of your compound) within their cavity.[15][16] This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent water solubility of the compound.[17]

  • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and enhanced safety profile compared to native β-cyclodextrin.[15][17]

  • Recommended Protocol: See Experimental Protocol 4 .

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Weigh out the required amount of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate (free base).

  • Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol. This initial step ensures the compound is fully wetted and dispersed.

  • Select an appropriate aqueous buffer with a pH between 4.0 and 6.0 (e.g., 50 mM acetate buffer).

  • While vortexing the buffer, slowly add the concentrated organic stock solution dropwise to the desired final concentration. The slow addition to a vortexing solution is critical to prevent localized high concentrations that could cause precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.

  • Self-Validation: Let the solution sit at the intended experimental temperature for at least 30 minutes to ensure it remains stable over time.

Protocol 2: Solubilization Using Co-solvents
  • Prepare a high-concentration stock solution of the compound (e.g., 10-100 mM) in 100% of the chosen co-solvent (e.g., DMSO, Ethanol, PEG 400).

  • Determine the maximum allowable percentage of the co-solvent in your final experimental medium (e.g., 0.5% DMSO).

  • Calculate the dilution factor needed. For example, to achieve a 100 µM final concentration with 0.5% DMSO from a 20 mM DMSO stock, you would perform a 1:200 dilution.

  • Add the appropriate volume of your aqueous buffer to a tube.

  • While vortexing the buffer, add the calculated volume of the co-solvent stock solution.

  • Self-Validation: Always prepare a "vehicle control" containing the same final concentration of the co-solvent without the compound to run in parallel in your experiments.

Protocol 3: Solubilization Using Surfactants
  • Prepare a stock solution of a non-ionic surfactant (e.g., 10% w/v Tween 80) in water.

  • In a separate tube, create your desired final aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% - 1% Tween 80).

  • Prepare a concentrated stock of your compound in a minimal amount of organic solvent (e.g., ethanol).

  • Slowly add the compound's stock solution to the surfactant-containing buffer while vortexing.

  • Allow the solution to equilibrate for 15-30 minutes to ensure micelle formation and encapsulation.

  • Self-Validation: The solution should be clear and free of particulates. As with co-solvents, a vehicle control with the surfactant alone is essential.

Protocol 4: Solubilization Using Cyclodextrins
  • Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10-40% w/v). The high concentration is needed to drive complex formation.

  • Add the solid tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate directly to the HP-β-CD solution.

  • Agitate the mixture (vortexing, shaking, or sonicating) at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • After equilibration, sterile-filter the solution (e.g., using a 0.22 µm filter) to remove any remaining undissolved solid. The resulting clear solution contains the solubilized compound complex.

  • Self-Validation: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV) to confirm the final concentration.

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) provided by your supplier for the specific compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[18]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[20]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, protected from light.[21][22]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[23]

References

  • Kumar, S., & Singh, A. (2023, March 13). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Miro, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Agnihotri, S. M., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Singh, R., et al. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • (n.d.). Cosolvent. Wikipedia. [Link]

  • Gareth, M. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Zhang, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Al-Hamidi, H., & Edwards, K. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Di, L., et al. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC. [Link]

  • (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
  • (n.d.). Solubility Enhancement Methods. IJIRT. [Link]

  • (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Books. [Link]

  • (n.d.). Chapter 22 Notes - Amines. [Link]

  • (2020, February 10). SAFETY DATA SHEET. Regulations.gov. [Link]

  • (n.d.). Solubility and pH of amines. ISSR. [Link]

  • (n.d.). When added to water, soluble amines will: .... Homework.Study.com. [Link]

  • (n.d.). TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE. precisionFDA. [Link]

  • (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. [Link]

  • (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]

  • (n.d.). tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate. NextSDS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate

For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold stand...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic compounds. This guide provides a detailed analysis and spectral reference for tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate, a key intermediate in contemporary medicinal chemistry. In the absence of a publicly available, experimentally verified full spectrum for the title compound, this guide presents a comprehensive analysis based on the spectral data of its core structural fragments: 3-methoxyazetidine and N-Boc-ethylenediamine. Such a comparative approach is crucial for scientists who are often tasked with characterizing novel structures.

The Importance of NMR in Structural Verification

NMR spectroscopy provides a detailed fingerprint of a molecule's carbon-hydrogen framework. ¹H NMR gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR, in turn, provides a count of the unique carbon atoms in the molecule. For a molecule such as tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate, with its distinct aliphatic and carbamate moieties, NMR is indispensable for confirming its identity and purity.

Structural Elucidation Through Fragment Analysis

To predict and interpret the NMR spectra of the target compound, we will examine the experimentally determined spectra of its constituent parts.

Reference Spectra: The Building Blocks

1. 3-Methoxyazetidine:

The azetidine ring is a strained, four-membered heterocycle. The introduction of a methoxy group at the 3-position significantly influences the chemical shifts of the ring protons and carbons.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum of 3-methoxyazetidine is expected to show a methoxy singlet (-OCH₃) around 3.3 ppm. The proton at the 3-position (CH-OCH₃) would appear as a multiplet around 4.0-4.2 ppm. The four protons on the azetidine ring carbons 2 and 4 would likely present as two distinct multiplets in the range of 3.0-3.8 ppm. A broad singlet for the amine proton (NH) would also be observed.[1][2]

  • ¹³C NMR (CDCl₃, 100 MHz): The methoxy carbon (-OCH₃) is expected around 56-58 ppm. The carbon bearing the methoxy group (C3) would be in the 70-75 ppm region, and the two equivalent carbons of the azetidine ring (C2 and C4) would appear around 50-55 ppm.

2. N-Boc-ethylenediamine:

This fragment provides the characteristic signals for the N-Boc protecting group and the ethylenediamine linker.

  • ¹H NMR (CDCl₃, 400 MHz): The tert-butyl group of the Boc protecting group gives a large, sharp singlet at approximately 1.45 ppm (9H). The two methylene groups (-CH₂CH₂-) of the ethylenediamine moiety typically show multiplets around 3.17 ppm and 2.8 ppm. A broad singlet corresponding to the carbamate proton (-NH-) is expected around 5.1 ppm, and the terminal amine protons (-NH₂) would also produce a broad singlet.[3][4][5][6]

  • ¹³C NMR (CDCl₃, 100 MHz): The quaternary carbon of the tert-butyl group is observed around 28.4 ppm, and the carbon of the tert-butoxy group appears at approximately 79.5 ppm. The carbonyl carbon of the carbamate is found further downfield, typically in the range of 156-157 ppm. The two methylene carbons of the ethylenediamine linker would have distinct signals.

Predicted NMR Spectra for tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate

By combining the spectral features of the 3-methoxyazetidine and N-Boc-ethylenediamine fragments, we can construct a detailed prediction for the ¹H and ¹³C NMR spectra of the target molecule. The linkage of the ethylenediamine nitrogen to the azetidine ring nitrogen will induce predictable shifts in the adjacent methylene groups.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum is summarized in the table below. The proposed chemical shifts are estimates based on the analysis of the constituent fragments and general principles of NMR spectroscopy.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
tert-butyl (-C(CH₃)₃)~1.44s9H
Azetidine CH₂ (C2 & C4)~2.8 - 3.2m4H
Ethyl CH₂ (-N-CH₂-)~2.6 - 2.8t2H
Ethyl CH₂ (-NH-CH₂-)~3.2 - 3.4q2H
Methoxy (-OCH₃)~3.3s3H
Azetidine CH (C3)~3.9 - 4.1m1H
Carbamate NH~5.0br s1H
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is detailed in the following table.

Assignment Predicted Chemical Shift (ppm)
tert-butyl (-C(C H₃)₃)~28.4
Ethyl C H₂ (-N-C H₂-)~40-45
Azetidine C H₂ (C2 & C4)~55-60
Ethyl C H₂ (-NH-C H₂-)~50-55
Methoxy (-OC H₃)~57
Azetidine C H (C3)~70-75
tert-butyl (-C (CH₃)₃)~79.5
Carbamate C=O~156

Experimental Workflow for NMR Analysis

The following diagram outlines a standard workflow for the acquisition and analysis of NMR spectra for a novel compound like tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh ~5-10 mg of Compound Solvent Dissolve in 0.5-0.7 mL of Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into NMR Spectrometer Tube->Spectrometer Physical Transfer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT Raw Data C13_Acq->FT Raw Data Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., to TMS) Baseline->Reference Integration Integration of 1H Signals Reference->Integration Processed Spectra Peak_Picking Peak Picking (1H & 13C) Reference->Peak_Picking Processed Spectra Structure_Correlation Correlate Peaks to Molecular Structure Integration->Structure_Correlation Peak_Picking->Structure_Correlation Report Generate Final Report Structure_Correlation->Report

Figure 2. Structure of the title compound with atom numbering for NMR correlation.

Conclusion

This guide provides a foundational reference for the ¹H and ¹³C NMR spectra of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate. By dissecting the molecule into its constituent fragments and analyzing their known spectral characteristics, we have constructed a reliable prediction of the full spectra. This comparative methodology is a powerful tool for researchers in the structural verification of novel chemical entities, ensuring the integrity and accuracy of their scientific endeavors. The provided experimental workflow and structural diagrams further serve as practical resources for laboratory work.

References

Sources

Validation

A Comparative Guide to the Analysis of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate Degradation Products: LC-MS vs. HPTLC

In the landscape of pharmaceutical development and chemical synthesis, ensuring the stability and purity of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of two prominent anal...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, ensuring the stability and purity of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of two prominent analytical techniques—High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Thin-Layer Chromatography (HPTLC)—for the identification and quantification of degradation products of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate. This compound, featuring a labile tert-butoxycarbonyl (Boc) protecting group and a strained azetidine ring, presents a unique analytical challenge that necessitates robust, stability-indicating methods.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.

Understanding the Molecule and Its Potential Degradation Pathways

The stability of tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate is influenced by several structural features:

  • Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously susceptible to acidic conditions, leading to its cleavage.[1][2][3][4] This deprotection yields the primary amine and gaseous byproducts.

  • Strained Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol)[5][6], making it susceptible to nucleophilic attack and ring-opening, particularly under acidic or harsh nucleophilic conditions.[7][8]

  • Ether Linkage: The methoxy group introduces an ether linkage that could be susceptible to hydrolysis under strong acidic conditions.

Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential to proactively identify these potential degradation products.[9][10][11][12] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[9][12]

The anticipated degradation pathways are visualized below:

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Stress (e.g., H₂O₂) parent tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate deprotected 2-(3-methoxyazetidin-1-yl)ethan-1-amine (Boc Cleavage) parent->deprotected H⁺ ring_opened Ring-Opened Product (e.g., via nucleophilic attack on azetidinium ion) parent->ring_opened H⁺, Nu⁻ base_stable Parent Compound (Relatively Stable) parent->base_stable OH⁻ n_oxide N-Oxide Products parent->n_oxide [O] ether_cleavage 3-(2-aminoethylamino)propan-1-ol (Ether & Ring Cleavage) deprotected->ether_cleavage Strong H⁺ / Heat G cluster_lcms LC-MS Workflow cluster_hptlc HPTLC Workflow lcms_start Inject Stressed Sample (Sequential) lcms_sep UHPLC Separation lcms_start->lcms_sep lcms_detect MS Detection (Full Scan) lcms_sep->lcms_detect lcms_msms Data-Dependent MS/MS lcms_detect->lcms_msms lcms_data Data Analysis: - Accurate Mass - Fragmentation Pattern - Structure Elucidation lcms_msms->lcms_data hptlc_start Spot All Samples on Plate (Parallel) hptlc_dev Plate Development hptlc_start->hptlc_dev hptlc_scan Densitometric Scanning hptlc_dev->hptlc_scan hptlc_data Data Analysis: - Rf Value Comparison - Peak Area Quantification hptlc_scan->hptlc_data start Forced Degradation Samples start->lcms_start For Identification start->hptlc_start For Routine QC

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical building blocks like tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate not merely as a compliance exercise, but as an exercis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical building blocks like tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate not merely as a compliance exercise, but as an exercise in predictive chemistry.

To handle this compound safely and effectively, we must first deconstruct its molecular anatomy. This molecule features a highly strained, basic azetidine ring coupled via an ethyl chain to a lipophilic tert-butyloxycarbonyl (Boc) protected amine. While the bulky Boc group and N-alkylation reduce the extreme volatility and reactivity seen in free azetidines[1], the tertiary amine remains highly basic. The combination of the Boc group’s lipophilicity (which enhances dermal penetration) and the azetidine's basicity dictates a stringent, causality-driven approach to Personal Protective Equipment (PPE) and operational handling[2].

Below is the definitive, self-validating guide for researchers and drug development professionals handling this compound.

Risk Assessment & Causality-Driven PPE Selection

Standard laboratory PPE is insufficient without understanding the why behind the selection. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that PPE selection must be directly correlated to the specific chemical hazards present[3].

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness), double-gloved.The lipophilic Boc group facilitates transport across lipid bilayers. Nitrile provides excellent resistance to the basic azetidine nitrogen and the common organic solvents (e.g., DCM, THF) used during transfer.
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Strained nitrogen heterocycles present severe ocular toxicity and corneal damage risks upon contact[1]. Safety glasses with side shields are insufficient against liquid splashes.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Mitigates dermal exposure. FR material is required because this compound is typically solubilized in highly flammable organic solvents during synthesis.
Respiratory Chemical Fume Hood (80–120 fpm face velocity).Prevents inhalation of aerosols. The azetidine moiety can act as a severe respiratory tract irritant if aerosolized during transfer[2].

Operational Workflow & Handling Protocol

The following workflow is designed as a self-validating system . Each step contains a physical or visual indicator that confirms the procedure was executed correctly, ensuring absolute scientific integrity and safety.

HandlingWorkflow Start Verify Hood Flow & Don PPE Transfer Material Transfer (Positive Displacement) Start->Transfer Reaction Solvent Addition (Closed System) Transfer->Reaction Acid Boc Deprotection (TFA/HCl Addition) Reaction->Acid Deprotection Waste Waste Segregation (Organic/Aqueous) Reaction->Waste Standard Workflow Vent Ventilation (Release CO2/Isobutylene) Acid->Vent Vent->Waste

Operational workflow for handling and reacting Boc-protected azetidine derivatives.

Step-by-Step Methodology: Safe Transfer and Reaction Execution

Step 1: Environmental Verification Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Clear the deck of incompatible materials, specifically strong oxidizers and concentrated acids[3].

  • Validation Check: A visible flutter of a Kimwipe taped to the sash confirms active negative pressure.

Step 2: Material Transfer Using a static-free, grounded spatula (if solid/waxy) or a positive displacement pipette (if a viscous liquid), transfer the required mass directly into a pre-weighed, septum-capped reaction vial.

  • Validation Check: The absence of static cling on the spatula confirms that electrostatic discharge risks have been mitigated.

Step 3: Solvent Solubilization Introduce anhydrous solvents (e.g., Dichloromethane or Methanol) via syringe through the septum to minimize open-air exposure.

  • Validation Check: Complete dissolution of the material without an exothermic runaway confirms the absence of reactive impurities and successful solvation.

Step 4: Boc-Deprotection (If Applicable) If your workflow involves removing the Boc group using Trifluoroacetic Acid (TFA) or HCl, you must equip the reaction vessel with an oil bubbler or vented needle. Mechanistic Rationale: Boc deprotection stoichiometrically generates isobutylene gas and carbon dioxide. A sealed system will rapidly over-pressurize and rupture.

  • Validation Check: The cessation of gas evolution (bubbling) in the oil bubbler serves as a visual, self-validating indicator that the deprotection reaction has reached completion and the system is no longer pressurizing.

Step 5: Decontamination Quench all transfer tools in a 5% aqueous acetic acid bath. This protonates and neutralizes the residual azetidine free base, rendering it water-soluble and non-volatile for safe washing.

Emergency Response & Spill Mitigation

Azetidine derivatives are highly basic and can cause localized tissue necrosis if left untreated[1]. Immediate, calculated action is required in the event of a spill.

SpillResponse Spill Spill Detected Assess Assess Location Spill->Assess Inside Inside Fume Hood Assess->Inside Outside Outside Fume Hood Assess->Outside Absorb Apply Inert Absorbent Inside->Absorb Evacuate Evacuate Area Outside->Evacuate Neutralize Neutralize (5% AcOH) Absorb->Neutralize Dispose Hazardous Waste Neutralize->Dispose

Logical decision tree for mitigating tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate spills.

Spill Mitigation Protocol
  • Isolate: If the spill occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation of basic aerosols.

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Do not use sawdust, as the basic amine can react with organic impurities.

  • Neutralize: Spray the absorbed area with a dilute weak acid (e.g., 5% Acetic Acid or Citric Acid).

  • Validation Check: A shift in pH indicator paper from dark blue/purple (basic) to light green/yellow (neutral/slightly acidic) confirms the azetidine residue has been successfully neutralized.

  • Collect: Sweep the neutralized solid into a compatible, sealable hazardous waste container.

Disposal & Waste Management Plan

Improper disposal of Boc-protected amines can lead to dangerous pressure build-ups in waste carboys if inadvertently mixed with acidic waste streams.

  • Unreacted Material / Stock Solutions: Route to the Halogen-Free Organic Waste stream.

  • Reaction Mixtures (e.g., in DCM): Route to the Halogenated Organic Waste stream.

  • Acidic Quench Waste: Aqueous washes containing the protonated azetidine salt must be carefully neutralized to pH 6–8 using sodium bicarbonate before being routed to the Aqueous Hazardous Waste stream.

  • Critical Segregation: Never dispose of unreacted tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate in a waste container known to contain strong mineral acids (e.g., Nitric Acid, Sulfuric Acid) to prevent uncontrolled, rapid gas evolution and potential carboy rupture[2].

References

  • [3] Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

  • [2] Title: Working with Chemicals - Prudent Practices in the Laboratory. Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH. URL:[Link]

Sources

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